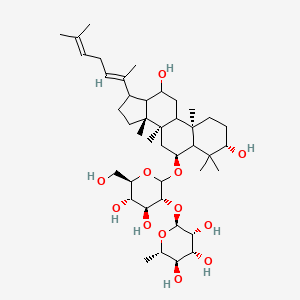
Ginsenoside-F4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside-F4 is a rare saponin compound found in the roots of Panax ginseng, a traditional medicinal plant widely used in East Asian countries. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and immune-modulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside-F4 can be synthesized through various biotransformation processes involving enzymatic hydrolysis and microbial fermentation. The key enzymes involved in its biosynthesis are glycosyltransferases, which facilitate the glycosylation of precursor molecules .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial chassis, such as engineered Saccharomyces cerevisiae, to produce the compound in large quantities. This method leverages synthetic biology techniques to optimize the metabolic pathways and improve the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside-F4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to break down glycosidic bonds.
Major Products: The major products formed from these reactions include deglycosylated derivatives and other minor ginsenosides, which often exhibit enhanced bioavailability and pharmacological activity .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive ginsenosides.
Biology: Studied for its role in cellular signaling pathways and gene expression modulation.
Medicine: Demonstrated anti-cancer, anti-inflammatory, and neuroprotective effects. .
Industry: Incorporated into health supplements and functional foods for its therapeutic benefits.
Mechanism of Action
Ginsenoside-F4 exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of p38 mitogen-activated protein kinase (p38 MAPK) and reduces the release of pro-inflammatory cytokines.
Anti-cancer: Induces apoptosis in tumor cells by modulating the expression of apoptosis-related genes and proteins.
Neuroprotection: Enhances neuronal survival and function by reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Ginsenoside-Rg3: Known for its potent anti-cancer properties.
Ginsenoside-Rh2: Exhibits strong anti-inflammatory and immune-modulating effects.
Ginsenoside-Rb1: Widely studied for its neuroprotective and anti-diabetic properties
Uniqueness: Ginsenoside-F4 is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. Its ability to inhibit p38 MAPK activation and reduce glycosaminoglycan release in joint cartilage sets it apart from other ginsenosides .
Properties
Molecular Formula |
C42H70O12 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(3R,4S,5S,6R)-2-[[(3S,6S,8R,10R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24?,25-,26+,27?,28-,29?,30-,31+,32+,33-,34+,35+,36?,37-,38?,40+,41+,42+/m0/s1 |
InChI Key |
QOMBXPYXWGTFNR-JWCBPMJDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O[C@H]3C[C@@]4(C(CC(C5[C@]4(CC[C@@H]5/C(=C/CC=C(C)C)/C)C)O)[C@@]6(C3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















